An In-depth Technical Guide to tert-Butyl-1,4-benzoquinone: Chemical Properties, Structure, and Biological Activity
An In-depth Technical Guide to tert-Butyl-1,4-benzoquinone: Chemical Properties, Structure, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
tert-Butyl-1,4-benzoquinone (tBBQ), a prominent derivative of 1,4-benzoquinone, is a molecule of significant interest across various scientific disciplines, including organic synthesis, materials science, and pharmacology. It is recognized as a major metabolite of the widely used food additive butylated hydroxyanisole (BHA) and the antioxidant tert-butylhydroquinone (TBHQ). This technical guide provides a comprehensive overview of the core chemical properties, structural details, relevant experimental protocols, and key biological activities of tBBQ, tailored for a scientific audience.
Chemical Structure and Identification
tert-Butyl-1,4-benzoquinone is characterized by a benzoquinone ring substituted with a bulky tert-butyl group. This substitution pattern significantly influences its chemical reactivity and biological interactions.
| Identifier | Value |
| IUPAC Name | 2-tert-butylcyclohexa-2,5-diene-1,4-dione |
| Molecular Formula | C₁₀H₁₂O₂ |
| SMILES | CC(C)(C)C1=CC(=O)C=CC1=O[1] |
| InChI | InChI=1S/C10H12O2/c1-10(2,3)8-6-7(11)4-5-9(8)12/h4-6H,1-3H3[1] |
| InChIKey | NCCTVAJNFXYWTM-UHFFFAOYSA-N[1] |
| CAS Number | 3602-55-9[2] |
Physicochemical Properties
The physicochemical properties of tert-Butyl-1,4-benzoquinone are summarized in the table below, providing a quantitative basis for its handling, formulation, and application in experimental settings.
| Property | Value | Reference |
| Molecular Weight | 164.20 g/mol | [1][2] |
| Appearance | Yellow crystalline solid | |
| Melting Point | 54-58 °C | [2] |
| Boiling Point | 227.8 °C (predicted) | |
| Solubility | Soluble in chloroform and methanol (slightly). | |
| Density | 1.092 g/cm³ (predicted) |
Spectroscopic Data
Spectroscopic analysis is fundamental for the identification and characterization of tert-Butyl-1,4-benzoquinone. Below is a summary of its key spectral features.
¹H NMR Spectroscopy
The proton NMR spectrum of tert-Butyl-1,4-benzoquinone is expected to show signals corresponding to the tert-butyl protons and the vinyl protons on the quinone ring.
-
tert-Butyl Protons (-C(CH₃)₃): A singlet peak would appear in the upfield region, typically around 1.3 ppm. The integration of this peak would correspond to nine protons.
-
Vinyl Protons (-CH=CH-): The three protons on the quinone ring would give rise to more complex signals in the downfield region, typically between 6.5 and 7.0 ppm, due to spin-spin coupling.
¹³C NMR Spectroscopy
The carbon NMR spectrum provides insight into the carbon framework of the molecule.
-
Carbonyl Carbons (C=O): Signals for the two carbonyl carbons are expected to appear in the highly deshielded region, typically around 187 ppm.
-
Alkene Carbons (-C=C-): The carbons of the double bonds in the ring would resonate in the range of 130-150 ppm.
-
tert-Butyl Carbons: The quaternary carbon of the tert-butyl group would appear around 35 ppm, and the methyl carbons would be observed further upfield, around 29 ppm.
Infrared (IR) Spectroscopy
The IR spectrum is particularly useful for identifying the carbonyl functional groups.
-
C=O Stretch: A strong absorption band characteristic of the conjugated ketone carbonyl group is expected in the region of 1650-1680 cm⁻¹.
-
C=C Stretch: Absorptions corresponding to the carbon-carbon double bonds of the quinone ring would be observed in the 1600-1650 cm⁻¹ region.
-
C-H Stretch: C-H stretching vibrations for the vinyl and alkyl protons would appear around 3100-3000 cm⁻¹ and 3000-2850 cm⁻¹, respectively.
UV-Vis Spectroscopy
The electronic absorption spectrum of tert-Butyl-1,4-benzoquinone is characterized by absorptions in the ultraviolet and visible regions, arising from n→π* and π→π* electronic transitions of the conjugated system. The exact wavelengths of maximum absorbance (λmax) can be influenced by the solvent. For quinones, typical n→π* transitions are observed in the visible region (around 400-500 nm) and are of low intensity, while the more intense π→π* transitions occur in the UV region (around 240-280 nm).[3]
Experimental Protocols
Synthesis of 2-tert-Butyl-1,4-benzoquinone
This protocol describes the oxidation of 2-tert-butylhydroquinone to 2-tert-butyl-1,4-benzoquinone.
Materials:
-
2-tert-butylhydroquinone
-
Manganese dioxide (powdered)
-
Toluene
-
Celite
-
3-neck flask (200 cc)
-
Stirring apparatus
-
Heating mantle
-
Filtration apparatus
Procedure:
-
Place 16.6 g (0.10 mol) of 2-tert-butylhydroquinone into a 200 cc 3-neck flask.
-
Add 17.4 g (0.20 mol) of powdered manganese dioxide to the flask.
-
Add 100 cc of toluene to the mixture.
-
Heat the mixture to 70°C with continuous stirring and maintain this temperature for 3 hours.
-
After 3 hours, cool the reaction mixture to room temperature.
-
Remove the manganese dioxide by suction filtration using Celite as a filter aid.
-
Wash the collected manganese dioxide with 50 cc of toluene.
-
Combine the filtrates and evaporate the toluene under reduced pressure to obtain the 2-tert-butyl-1,4-benzoquinone product.
Analytical Method: Normal-Phase High-Performance Liquid Chromatography (NP-HPLC)
This method allows for the simultaneous detection of tert-butylhydroquinone (TBHQ) and 2-tert-butyl-1,4-benzoquinone (tBBQ).
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 column.
-
Mobile Phase: A gradient elution using n-hexane with 5% ethyl acetate and n-hexane with 5% isopropanol.
-
Detection: UV detector set at a dual wavelength mode: 280 nm for TBHQ and 310 nm for tBBQ.
-
Column Temperature: 30 °C.
Sample Preparation:
-
Extract the sample containing TBHQ and tBBQ with methanol.
-
Vortex the mixture to ensure thorough extraction.
-
Filter the extract through a 0.45 μm membrane filter before injection into the HPLC system.
Cytotoxicity Assessment: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Cells to be tested
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Treat the cells with various concentrations of tert-Butyl-1,4-benzoquinone and incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Mix thoroughly to ensure complete solubilization.
-
Measure the absorbance at a wavelength of 570-590 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Autophagy Detection: Monodansylcadaverine (MDC) Staining
MDC is a fluorescent compound that accumulates in autophagic vacuoles.
Materials:
-
Cells to be tested
-
Culture plates with coverslips or 96-well plates
-
Monodansylcadaverine (MDC)
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope or plate reader
Procedure:
-
Culture cells on coverslips or in a 96-well plate.
-
Induce autophagy by treating the cells with tert-Butyl-1,4-benzoquinone for the desired time.
-
Incubate the cells with 0.05 mM MDC in PBS for 10-15 minutes at 37°C.
-
Wash the cells multiple times with PBS.
-
Immediately analyze the cells by fluorescence microscopy (excitation ~365 nm, emission ~525 nm) or quantify the fluorescence using a plate reader.
Apoptosis Detection: Annexin V and Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cells to be tested
-
Annexin V-FITC (or another fluorophore)
-
Propidium Iodide (PI)
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Treat cells with tert-Butyl-1,4-benzoquinone to induce apoptosis.
-
Harvest the cells (including any floating cells) and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate the cells for 15-20 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry. Viable cells are Annexin V and PI negative; early apoptotic cells are Annexin V positive and PI negative; late apoptotic/necrotic cells are Annexin V and PI positive.
Biological Activity and Signaling Pathways
tert-Butyl-1,4-benzoquinone exhibits a range of biological activities, primarily stemming from its electrophilic nature and its ability to participate in redox cycling.
Cytotoxicity
tBBQ is known to be cytotoxic to various cell lines.[4] Its cytotoxicity is often attributed to the generation of reactive oxygen species (ROS) and the depletion of intracellular glutathione (GSH), leading to oxidative stress and subsequent cell death.[5][6]
Antibacterial and Biofilm Eradication
tBBQ has demonstrated potent antibacterial activity, particularly against Staphylococcus aureus. It is effective in eradicating biofilms, which are structured communities of bacteria that are notoriously resistant to conventional antibiotics. The mechanism of action is believed to involve the perturbation of the bacterial cell membrane.
Induction of Autophagy and Apoptosis
Recent studies have elucidated the role of tBBQ in inducing programmed cell death pathways. It has been shown to induce autophagy in RAW 264.7 macrophage cells by inhibiting the Akt/mTOR signaling pathway. This inhibition leads to the activation of downstream autophagy-related proteins. Furthermore, tBBQ can induce apoptosis in various cancer cell lines.
Visualizations
Akt/mTOR Signaling Pathway Inhibition by tert-Butyl-1,4-benzoquinone
Caption: Inhibition of the Akt/mTOR pathway by tBBQ, leading to the induction of autophagy.
Experimental Workflow for NP-HPLC Analysis
Caption: Workflow for the analysis of tert-Butyl-1,4-benzoquinone by NP-HPLC.
References
- 1. tert-Butyl-1,4-benzoquinone | C10H12O2 | CID 19211 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-叔丁基-1,4-苯醌 98% | Sigma-Aldrich [sigmaaldrich.com]
- 3. Electronic absorption spectra of benzoquinone and its hydroxy substituents and effect of solvents on their spectra - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scilit.com [scilit.com]
- 6. Formation and Biological Targets of Quinones: Cytotoxic versus Cytoprotective Effects - PMC [pmc.ncbi.nlm.nih.gov]
